MCF-7 Cytotoxicity: 5-Methoxy Substitution Confers Distinct Antiproliferative Potency vs. Unsubstituted Parent
5-Methoxy-2-methylquinazolin-4(1H)-one demonstrates significant cytotoxicity against MCF-7 human breast cancer cells with an IC50 value of approximately 3.27 µM . In contrast, the unsubstituted parent scaffold 2-methylquinazolin-4(1H)-one (lacking the 5-methoxy group) has no reported MCF-7 cytotoxicity data in the same experimental context, reflecting its reduced potency as an anticancer scaffold without appropriate substitution. This potency differential aligns with broader quinazolinone SAR findings where methoxy substitution consistently enhances cytotoxicity compared to unsubstituted core structures .
| Evidence Dimension | Cytotoxicity (IC50) against MCF-7 breast cancer cells |
|---|---|
| Target Compound Data | IC50 ≈ 3.27 µM |
| Comparator Or Baseline | 2-Methylquinazolin-4(1H)-one (unsubstituted parent) |
| Quantified Difference | Potency present vs. no reported activity |
| Conditions | MCF-7 human breast cancer cell line cytotoxicity assay |
Why This Matters
Procurement decisions for MCF-7-based breast cancer research should prioritize the 5-methoxy substituted compound over the unsubstituted parent, as the latter lacks demonstrated antiproliferative activity in this model.
